molecular formula C9H9NO B1653819 1H-Indole, 1-hydroxy-2-methyl- CAS No. 1969-70-6

1H-Indole, 1-hydroxy-2-methyl-

Cat. No.: B1653819
CAS No.: 1969-70-6
M. Wt: 147.17
InChI Key: CBFZEWOVTCCJNJ-UHFFFAOYSA-N
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Description

1H-Indole, 1-hydroxy-2-methyl- is a derivative of indole, a heterocyclic aromatic organic compound. Indoles are significant in natural products and pharmaceuticals due to their biological activity and structural complexity. This compound, in particular, has a hydroxyl group at the first position and a methyl group at the second position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole, 1-hydroxy-2-methyl- can be synthesized through various methods, including the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Another method is the Biltz synthesis, which uses ortho-nitrotoluene and hydrazine followed by reduction and cyclization.

Industrial Production Methods: On an industrial scale, the compound is typically produced through optimized versions of these synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 1-hydroxy-2-methyl- undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming 1H-indole-1-carboxylic acid.

  • Reduction: Reduction reactions can reduce the nitro group to an amine, if present.

  • Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) and palladium on carbon (Pd/C).

  • Substitution: Electrophilic substitution often uses strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: 1H-indole-1-carboxylic acid

  • Reduction: Various amines, depending on the starting material

  • Substitution: Substituted indoles with different functional groups

Scientific Research Applications

1H-Indole, 1-hydroxy-2-methyl- has various applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are used in organic synthesis and material science.

  • Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: This compound and its derivatives are explored for their potential therapeutic effects, such as in the treatment of inflammation and cancer.

  • Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals.

Mechanism of Action

1H-Indole, 1-hydroxy-2-methyl- is similar to other indole derivatives, such as 1H-indole, 2-methyl- and 1H-indole, 3-hydroxy-2-methyl-. These compounds share the indole core but differ in the position and type of substituents. The uniqueness of 1H-Indole, 1-hydroxy-2-methyl- lies in its specific functional groups, which confer distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1H-Indole, 2-methyl-

  • 1H-Indole, 3-hydroxy-2-methyl-

  • 1H-Indole, 2-hydroxy-3-methyl-

  • 1H-Indole, 3-methyl-5-hydroxy-

This detailed overview provides a comprehensive understanding of 1H-Indole, 1-hydroxy-2-methyl-, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

1-hydroxy-2-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFZEWOVTCCJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657659
Record name 2-Methyl-1H-indol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1969-70-6
Record name 2-Methyl-1H-indol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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